1-Ethoxyethenyl 2,2-dimethylpropanoate
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Overview
Description
1-Ethoxyethenyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C9H16O3. It is characterized by the presence of an ethoxyethenyl group attached to a 2,2-dimethylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxyethenyl 2,2-dimethylpropanoate can be synthesized through the esterification of 2,2-dimethylpropanoic acid with ethoxyethenyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxyethenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxyethenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or ethers.
Scientific Research Applications
1-Ethoxyethenyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxyethenyl 2,2-dimethylpropanoate involves its reactivity towards nucleophiles and electrophiles. The ester group is susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. The ethoxyethenyl group can participate in addition reactions with nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Ethyl 2,2-dimethylpropanoate: Similar in structure but lacks the ethoxyethenyl group.
Methyl 2,2-dimethylpropanoate: Another ester of 2,2-dimethylpropanoic acid with a methyl group instead of an ethoxyethenyl group.
Uniqueness: 1-Ethoxyethenyl 2,2-dimethylpropanoate is unique due to the presence of the ethoxyethenyl group, which imparts distinct reactivity and potential for diverse chemical transformations compared to its simpler ester counterparts.
Properties
CAS No. |
111072-04-9 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-ethoxyethenyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H16O3/c1-6-11-7(2)12-8(10)9(3,4)5/h2,6H2,1,3-5H3 |
InChI Key |
YVUXFJLYHQIIGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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